molecular formula C48H68OS B116767 [(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene CAS No. 1218785-58-0

[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene

Cat. No. B116767
M. Wt: 693.1 g/mol
InChI Key: QHRLVFQWRGYZIK-QNVOMLCNSA-N
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Description

The closest compounds I found are 2-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl]phenol and 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methyl-1,4-benzoquinone . These compounds are part of the Coenzyme Q10 family .


Molecular Structure Analysis

The molecular structure of these compounds consists of a long polyunsaturated carbon chain attached to a phenol or quinone group . The exact structure of your compound might be similar, with a sulfanylbenzene group instead.


Chemical Reactions Analysis

Coenzyme Q10 is involved in several important biological reactions, particularly in the electron transport chain in mitochondria where it plays a crucial role in ATP production .


Physical And Chemical Properties Analysis

Coenzyme Q10 is a lipophilic molecule, meaning it is soluble in fats and oils but not in water . It has a molecular weight of 863.343 Da .

Future Directions

Future research on Coenzyme Q10 and related compounds could focus on their potential benefits in treating various diseases, including cardiovascular diseases and neurodegenerative disorders .

properties

IUPAC Name

[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H68OS/c1-39(2)20-15-21-40(3)22-16-23-41(4)25-18-28-44(7)36-48(50-47-32-13-10-14-33-47)37-45(8)29-19-26-42(5)24-17-27-43(6)34-35-49-38-46-30-11-9-12-31-46/h9-14,20,22,24-25,29-34,36,48H,15-19,21,23,26-28,35,37-38H2,1-8H3/b40-22+,41-25+,42-24+,43-34+,44-36+,45-29+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLVFQWRGYZIK-QNVOMLCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C)SC2=CC=CC=C2)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(C/C(=C/CC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)/C)SC2=CC=CC=C2)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H68OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene

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